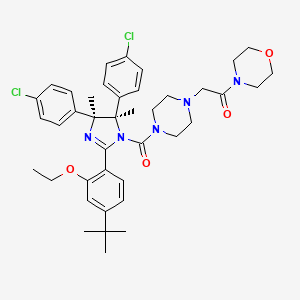

p53 and MDM2 proteins-interaction-inhibitor (chiral)

Descripción

Biological Significance of the p53 Tumor Suppressor Pathway

The tumor protein p53 tumor suppressor pathway represents one of the most extensively studied molecular mechanisms in cancer biology, with the tumor protein p53 gene being the most frequently mutated gene in human malignancies, occurring in over 50% of all cancer cases. The p53 tumor suppressor protein functions primarily as a transcription factor that regulates multiple cellular processes including cell cycle arrest, DNA repair, apoptosis, senescence, and metabolic homeostasis. Under normal physiological conditions, p53 tumor suppressor protein maintains genomic stability by detecting various forms of cellular stress and initiating appropriate protective responses.

The biological importance of the p53 tumor suppressor pathway has been definitively demonstrated through extensive mouse model studies. Tumor protein p53 knockout mice develop spontaneous tumors with 100% incidence by nine months of age, confirming the essential tumor-suppressor function of this protein. These genetically modified mice exhibit increased susceptibility to carcinogen and gamma-irradiation-induced tumor development, consistent with the critical role of p53 tumor suppressor protein in cellular responses to DNA damage. Furthermore, the genetic background influences the tumor spectrum, with tumor protein p53-deficient mice on different genetic backgrounds developing distinct types of malignancies including thymic lymphomas, sarcomas, hemangiomas, and breast cancers.

The p53 tumor suppressor protein operates as a cellular stress sensor that becomes activated in response to diverse oncogenic stimuli including DNA damage, hypoxia, metabolic dysfunction, replicative stress, and deregulated oncogene expression. Upon activation, p53 tumor suppressor protein implements context-dependent cellular responses ranging from temporary cell cycle arrest to permanent growth inhibition through senescence or elimination of damaged cells through apoptosis. The fate determination following p53 tumor suppressor activation depends on multiple factors including the type, duration, and amplitude of the stress signal, as well as the cellular context and interplay with other signaling pathways.

Mouse Double Minute 2 Homolog as a Negative Regulator of p53: Mechanisms of Ubiquitination and Degradation

Mouse double minute 2 homolog serves as the principal cellular antagonist of p53 tumor suppressor protein, functioning as an E3 ubiquitin ligase that catalyzes polyubiquitination and subsequent proteasomal degradation of p53 tumor suppressor protein. This regulatory relationship forms an elegant autoregulatory feedback loop where p53 tumor suppressor protein regulates mouse double minute 2 homolog expression by binding to its promoter, while mouse double minute 2 homolog, in turn, targets p53 tumor suppressor protein for degradation. This precise control mechanism maintains low cellular levels of p53 tumor suppressor protein in unstressed cells, preventing the detrimental effects of excessive p53 tumor suppressor activity on normal cell growth and development.

The molecular mechanism of mouse double minute 2 homolog-mediated p53 tumor suppressor degradation involves several key structural domains and functional processes. Mouse double minute 2 homolog contains an amino-terminal p53 tumor suppressor-binding domain, a central acidic domain, and a carboxyl-terminal RING finger domain that confers E3 ubiquitin ligase activity. The RING finger domain contains cysteine-rich consensus sequences forming two interleaved zinc-binding sites essential for ubiquitin ligase function. Mutation of putative zinc coordination sites in key cysteine or histidine residues abolishes the intrinsic E3 ubiquitin ligase activity of mouse double minute 2 homolog.

The ubiquitination process requires the formation of high molecular weight complexes containing multiple mouse double minute 2 homolog and p53 tumor suppressor molecules. Mouse double minute 2 homolog-mediated ubiquitination of p53 tumor suppressor protein occurs primarily at lysine residues within the carboxyl-terminus of p53 tumor suppressor protein, although alternative ubiquitin acceptor sites may exist. The extent and pattern of ubiquitination determine the cellular fate of p53 tumor suppressor protein, with monoubiquitination promoting nuclear export and polyubiquitination leading to proteasomal degradation.

Structural and Functional Dynamics of the p53-Mouse Double Minute 2 Homolog Binding Interface

The molecular structure of the p53 tumor suppressor-mouse double minute 2 homolog binding interface has been extensively characterized through X-ray crystallography, revealing critical insights into the protein-protein interaction that can be exploited for therapeutic intervention. The mouse double minute 2 homolog protein contains a deep and structured binding pocket for p53 tumor suppressor protein, measuring approximately 18 Angstroms along the long edge, which is comparable to the size of typical small molecules. This structural characteristic makes the p53 tumor suppressor-mouse double minute 2 homolog interaction an attractive target for small-molecule inhibitor development.

The p53 tumor suppressor-mouse double minute 2 homolog complex exhibits a "hot spot triad" consisting of three hydrophobic amino acids from p53 tumor suppressor protein: phenylalanine 19, tryptophan 23, and leucine 26. These three residues are located on the same side of an amphipathic p53 tumor suppressor helix and fit into three complementary hydrophobic pockets within the mouse double minute 2 homolog binding domain. The tryptophan 23 indole nitrogen forms a critical hydrogen bond with leucine 54 of mouse double minute 2 homolog, contributing significantly to the binding affinity. Alanine scanning mutagenesis studies have demonstrated that mutation of any of these three hot-spot amino acids substantially reduces or destroys the affinity between p53 tumor suppressor and mouse double minute 2 homolog proteins.

The structural similarities between mouse double minute 2 homolog and its related protein mouse double minute X homolog provide additional insights into the binding interface dynamics. Both proteins bind p53 tumor suppressor through nearly identical hydrophobic interactions, with p53 tumor suppressor forming a short helix within the mouse double minute 2 homolog/mouse double minute X homolog binding clefts. However, important structural differences exist, particularly in the leucine 26 binding pocket, which is smaller in mouse double minute X homolog due to the presence of methionine 53 instead of leucine 54 found in mouse double minute 2 homolog.

The discovery of chiral small-molecule inhibitors targeting this binding interface represents a significant breakthrough in cancer therapeutics. The first successful inhibitors, known as Nutlins, were identified through high-throughput screening of diverse chemical libraries using surface plasmon resonance assays. Nutlin-3a chiral, the active enantiomer isolated from racemic Nutlin-3, demonstrates potent mouse double minute 2 homolog inhibition with an inhibitory concentration 50 value of 0.09 micromolar. Crystallographic analysis reveals that Nutlin-2 binds to the p53 tumor suppressor binding site in mouse double minute 2 homolog, with one bromophenyl moiety occupying the tryptophan 23 pocket, another bromophenyl group filling the leucine 26 pocket, and the ethyl ether side chain directed toward the phenylalanine 19 pocket.

The development of additional chiral inhibitor classes has expanded the chemical diversity of mouse double minute 2 homolog-p53 tumor suppressor interaction inhibitors. Spirooxindole-based compounds represent a particularly promising class, with optimized derivatives demonstrating enhanced potency and selectivity. These compounds exhibit significant stereochemical preferences, with selectivity differences exceeding 40-fold between the least and most potent stereoisomers in biochemical assays. The chiral tetrahydronaphthalene-fused spirooxindole compounds show particular promise for simultaneous inhibition of mouse double minute 2 homolog and cyclin-dependent kinase 4, potentially providing enhanced anticancer efficacy.

Propiedades

IUPAC Name |

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZBZZRLUQDRII-IOLBBIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590834 | |

| Record name | 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939981-37-0 | |

| Record name | 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Synthetic Routes and Examples

Nutlin-3 Synthesis (Roche Method)

Nutlin-3, a well-known p53-MDM2 inhibitor, is synthesized via an eight-stage process involving:

- Bromination of 3-methoxyphenol.

- Alkylation to form an isopropyl ether intermediate.

- Palladium-catalyzed cross-coupling to form an imine.

- Reaction with meso-(4-chlorophenyl)ethane-1,2-diamine to form an imidazoline intermediate.

- Further transformations including formation of para-chloronitrobenzyl derivatives and Boc-protected imines.

- Use of a chiral catalyst to obtain nitro-substituted cis-stilbene.

- Reduction to amine and subsequent acylation steps.

- Final cyclization to yield Nutlin-3a, the active enantiomer.

This method originally required chiral chromatographic separation but was later optimized to avoid this step by employing stereoselective catalysis.

Spirooxindole Derivatives Synthesis

Spirooxindole-based inhibitors, such as MI-219 and BI-0282, represent a class of potent MDM2 inhibitors with enhanced conformational rigidity and binding affinity. The synthetic approach includes:

- Condensation of aromatic aldehydes with oxindoles under basic or microwave conditions to form spirocyclic intermediates.

- Use of three-component 1,3-dipolar cycloaddition reactions to construct complex spirooxindole scaffolds bearing multiple stereocenters.

- Late-stage Davis–Beirut reaction to form polycyclic ring systems.

- Multi-gram scale synthesis achieved in concise sequences (e.g., five steps for BI-0282).

- Control of stereochemistry to prevent epimerization, by stabilizing the spirocyclic core or adding fused ring systems.

These compounds demonstrate high binding affinity (Ki ~5.7 nM for MI-219) and favorable pharmacokinetics, with some advancing to clinical trials.

Benzodiazepine-2,5-diones (BDP) Synthesis

Johnson & Johnson developed BDP compounds via:

- A multi-component Ugi reaction combining aldehydes, amines, Boc-protected anthranilic acid, and isocyanides.

- Subsequent cyclization using acetyl chloride to form the benzodiazepine core.

- Chiral separation of diastereomeric mixtures to isolate the active enantiomer.

- Structure-activity relationship optimization by substitution on the phenyl ring to enhance binding affinity (Kd ~80 nM).

This approach allowed rapid library synthesis and screening of over 22,000 compounds.

Detailed Synthetic Scheme Example: BI-0282

| Step | Reaction Type | Description | Outcome |

|---|---|---|---|

| 1 | Three-component 1,3-dipolar cycloaddition | Formation of spirooxindole core with four stereocenters embedded in a rigid polycyclic ring | Key scaffold constructed efficiently |

| 2 | Davis–Beirut reaction | Late-stage ring formation to stabilize the scaffold | Polycyclic ring system completed |

| 3-5 | Functional group transformations | Final modifications to optimize binding and solubility | Potent inhibitor suitable for scale-up |

This five-step sequence allows multi-gram scale synthesis (>25 g) of racemic BI-0282, a potent MDM2-p53 inhibitor, demonstrating the efficiency of multi-bond forming reactions in accessing complex chiral molecules.

Chiral Resolution and Stability Considerations

- Many inhibitors, including Nutlin-3 and spirooxindoles, exhibit chirality critical for biological activity.

- Enantiomeric separation is often achieved by chiral chromatography.

- Chemical instability due to epimerization (e.g., retro-Mannich/Mannich reactions) is addressed by scaffold modification such as adding fused rings or altering spirocyclic positions to enhance stereochemical stability.

Summary Table of Representative Preparation Methods

Research Findings on Preparation Efficiency and Activity

- The use of multi-component reactions and cycloadditions significantly reduces the number of synthetic steps and improves yields.

- Chiral integrity is crucial; active enantiomers show up to 150-fold higher inhibitory activity compared to their counterparts.

- Modifications to scaffold rigidity and ring fusion enhance both stability and binding affinity.

- Some compounds synthesized by these methods have advanced to clinical trials, validating the synthetic strategies employed.

Análisis De Reacciones Químicas

Tipos de reacciones

El inhibidor de la interacción de las proteínas p53 y MDM2 experimenta varias reacciones químicas, que incluyen:

Oxidación: El inhibidor puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el inhibidor en sus formas reducidas.

Sustitución: El inhibidor puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Chiral Inhibitors: Mechanism of Action

Chiral inhibitors are designed to selectively target the p53-MDM2 interaction. These compounds often exhibit enhanced potency due to their stereochemistry, which can influence binding affinity and specificity. For instance, studies have shown that certain enantiomers of MDM2 inhibitors can be significantly more effective than their counterparts, as demonstrated with Nutlin-3, where the (−) enantiomer displayed 150 times greater activity than the (+) form .

Key Applications in Cancer Therapy

- Restoration of p53 Function : Chiral inhibitors have been shown to effectively reactivate p53 in various cancer models. For example, AMG 232 has demonstrated robust antitumor activity by restoring p53 signaling pathways, leading to cell-cycle arrest and reduced tumor growth in preclinical studies .

- Targeting Specific Cancer Types : Inhibition of the p53-MDM2 interaction is particularly relevant for tumors with wild-type p53. Research indicates that these inhibitors can be effective against solid tumors and hematologic malignancies, making them versatile tools in oncology .

- Combination Therapies : Chiral inhibitors are being explored in combination with other treatments, such as chemotherapeutics that induce DNA damage. For instance, AMG 232 has been shown to enhance the effects of DNA-damaging agents, potentially improving treatment outcomes for patients with resistant tumors .

- Peptide-Based Modulators : Recent studies have introduced peptide-based chiral modulators that stabilize helical structures to enhance binding affinity for MDM2. These peptides have shown efficacy in inhibiting tumor growth in vivo while minimizing toxicity to normal cells .

Case Studies

Mecanismo De Acción

El inhibidor de la interacción de las proteínas p53 y MDM2 ejerce sus efectos uniéndose al dominio de unión a p53 de MDM2. Esta unión interrumpe la interacción entre p53 y MDM2, evitando la degradación de p53. Como resultado, los niveles de p53 aumentan, lo que lleva a la activación de sus funciones supresoras de tumores, incluida la detención del ciclo celular, la apoptosis y la reparación del ADN. El inhibidor también induce la expresión de genes diana de p53, lo que aumenta aún más su actividad antitumoral .

Comparación Con Compuestos Similares

Comparison with Key Inhibitor Classes

Nutlins (Cis-Imidazolines)

Nutlin-3a (RG7112) was the first potent small-molecule MDM2 inhibitor, with an IC₅₀ of ~90 nM in SJSA-1 osteosarcoma cells. It binds MDM2 via three hydrophobic substituents that mimic Phe19, Trp23, and Leu26. Compared to chiral piperidinones, Nutlins lack stereochemical complexity, contributing to off-target effects.

Spirooxindoles (e.g., SAR405838, RG7388)

These inhibitors feature a spirocyclic oxindole core that engages MDM2 through a "three-finger" binding mode. RG7388 (Idasanutlin) exhibits improved selectivity (IC₅₀ = 6 nM) and reduced toxicity compared to Nutlins, advancing to Phase III trials. Chiral analogs like SAR405838 further enhance pharmacokinetic (PK) properties, with 80% oral bioavailability in preclinical models .

Isoindolinones and Benzodiazepinediones

MI-63 (isoindolinone) and TDP665759 (benzodiazepinedione) are early inhibitors with submicromolar potency. However, their rigid scaffolds limit adaptability for dual MDM2/MDMX inhibition, a challenge addressed by chiral inhibitors like AMG232, which achieves dual inhibition through conformational flexibility .

PROTAC Degraders

PROTACs such as MD-224 degrade MDM2 via ubiquitination, offering a mechanism distinct from direct inhibition.

Structural and Pharmacological Advantages of Chiral Inhibitors

Chiral inhibitors exhibit superior binding entropy and solubility compared to achiral counterparts. For instance:

- AMG232 achieves a binding free energy of −9.8 kcal/mol due to optimal burial of hydrophobic groups and hydrogen bonding with MDM2 residues (e.g., Lys51 and Leu54) .

- Compound 23 (piperidinone-pyridine) reduces structural complexity while maintaining nanomolar potency (IC₅₀ = 0.18 μM in HCT116 cells) and 90% oral bioavailability in mice, addressing earlier PK limitations .

In contrast, non-chiral inhibitors like chlorofusin (IC₅₀ = 5 μM) or peptide-based designs suffer from low membrane permeability and rapid clearance .

Clinical and Preclinical Data

| Compound | Class | IC₅₀ (MDM2) | Selectivity (MDMX) | Clinical Phase | Key Advantages |

|---|---|---|---|---|---|

| AMG232 | Piperidinone | 0.6 nM | 10-fold selectivity | Phase I/II | High potency, dual MDM2/X inhibition |

| RG7388 (Idasanutlin) | Spirooxindole | 6 nM | MDM2-specific | Phase III | Improved toxicity profile |

| SAR405838 | Spirooxindole | 1.2 nM | MDM2-specific | Phase I | Oral bioavailability (80% in rats) |

| MI-77301 | Isoindolinone | 40 nM | Dual inhibitor | Preclinical | Dual MDM2/X binding |

| TB114 | 4-Imidazolidinone | 120 nM | MDM2-specific | Preclinical | Novel scaffold, no MDM4 inhibition |

Toxicity and Resistance

Activation of wild-type p53 in healthy tissues can cause hematological toxicity, as seen with RG7112 . Chiral inhibitors like AMG232 mitigate this via tumor-selective uptake, but long-term safety data are pending. Acquired resistance via MDMX overexpression is addressed by dual inhibitors (e.g., MI-77301 ) .

Bioavailability Optimization

Early chiral inhibitors (e.g., AM-8553 ) faced high clearance (>3.5 L/h/kg in mice), resolved in compound 23 through N-alkyl substituent simplification .

Dual vs. Single Targeting

Dual MDM2/X inhibitors (e.g., ALRN-6924 ) show broader efficacy but increased complexity. Chiral MDM2-specific agents remain preferable for p53-wild-type, MDM2-amplified cancers .

Actividad Biológica

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical focal point in cancer biology. Disruption of this interaction has been targeted for therapeutic development, particularly through the use of chiral inhibitors. This article explores the biological activity of these inhibitors, focusing on their mechanisms, efficacy, and implications for cancer treatment.

Mechanisms of p53-MDM2 Interaction

p53 plays a vital role in regulating the cell cycle, promoting apoptosis, and maintaining genomic stability. MDM2 inhibits p53 through several mechanisms:

- Ubiquitination : MDM2 acts as an E3 ubiquitin ligase, tagging p53 for proteasomal degradation.

- Transcriptional Inhibition : The binding of MDM2 prevents p53 from binding to DNA, inhibiting its function as a transcription factor.

- Nuclear Export : MDM2 facilitates the export of p53 from the nucleus, further reducing its availability to act on target genes .

Chiral Inhibitors of p53-MDM2 Interaction

Chiral compounds have been developed to selectively inhibit the p53-MDM2 interaction. These inhibitors can be classified based on their structural characteristics and biological activity.

Case Study: Nutlin-3

Nutlin-3 is one of the most studied MDM2 inhibitors. It is a cis-imidazoline analog that effectively displaces p53 from MDM2 with an IC50 in the range of 100-300 nM. Notably, the enantiomer (−)Nutlin-3 exhibits significantly higher activity (150 times more potent) than its counterpart (+)Nutlin-3 .

Table 1: Comparison of Chiral Inhibitors

| Compound | IC50 (nM) | Selectivity | Mechanism |

|---|---|---|---|

| Nutlin-3 | 100-300 | Moderate | Displaces p53 |

| MI-219 | 5 | High | Direct binding to MDM2 |

| AMG 232 | <1 | Very High | Induces p53 activity |

| RG7388 | 6 | High | Potent cell growth inhibition |

Research Findings

Recent studies have shown that various chiral inhibitors can effectively reactivate p53 in cancer cells with wild-type p53 while sparing those with mutated forms:

- MI-77301 and MI-888 : These compounds demonstrate over 10,000-fold selectivity for MDM2 over MDMX and activate wild-type p53 at concentrations as low as 30-100 nM .

- AMG 232 : This inhibitor binds with picomolar affinity to MDM2 and robustly activates p53 signaling pathways, leading to cell-cycle arrest and tumor cell proliferation inhibition .

Clinical Implications

The development of chiral inhibitors targeting the p53-MDM2 interaction represents a promising therapeutic avenue in oncology. These compounds can potentially restore normal p53 function in tumors where it is inhibited by MDM2 overexpression. The selective nature of these inhibitors may also reduce off-target effects commonly associated with traditional chemotherapy.

Table 2: Clinical Trials of MDM2 Inhibitors

| Compound | Phase | Target Cancer Type | Outcome |

|---|---|---|---|

| RG7388 | Phase I | Solid tumors | Tumor regression observed |

| AMG 232 | Phase I/II | Acute myelogenous leukemia | Significant anti-tumor activity |

| Nutlin-3 | Phase II | Various solid tumors | Promising results in clinical trials |

Q & A

Q. What structural features of the p53-MDM2 interaction are critical for designing chiral inhibitors?

The p53-MDM2 interface is characterized by three hydrophobic pockets that accommodate Phe19, Trp23, and Leu26 residues of p53. X-ray crystallography (2.6 Å resolution) revealed these pockets are essential for binding, with hydrogen bonds (e.g., between p53's Leu22 and MDM2's Gln72) and van der Waals interactions contributing significantly. Inhibitors must mimic these residues, often using chiral centers to align with MDM2's stereochemical environment .

Q. What in vitro assays are commonly used to evaluate p53-MDM2 inhibitors?

Common assays include:

- Fluorescence Polarization (FP) : Measures competitive binding using FITC-labeled p53 peptides (e.g., IC50 values of 100–300 nM for Nutlin-3) .

- Surface Plasmon Resonance (SPR) : Determines binding kinetics (KD values, e.g., 760 nM for compound 1acc) .

- ELISA-based displacement : Quantifies inhibitor efficacy by disrupting p53-MDM2 binding .

Q. Which computational methods guide the design of chiral p53-MDM2 inhibitors?

- Molecular docking (e.g., AutoDock Vina) predicts binding modes by aligning inhibitors into MDM2's hydrophobic pockets .

- Molecular dynamics simulations (>100 ns trajectories) assess stability and entropy changes from desolvation effects .

- Pharmacophore modeling identifies critical residues (Phe19, Trp23, Leu26) for mimicry .

Advanced Research Questions

Q. How do enantiomeric differences in chiral inhibitors affect their binding affinity to MDM2?

Enantiomers exhibit distinct binding due to stereochemical compatibility with MDM2's hydrophobic pockets. For example, R-enantiomers of spiro-oxindole inhibitors (e.g., R-5s) show 10-fold higher affinity than S-enantiomers by aligning Trp23 mimics into the subpocket. Molecular dynamics simulations confirm stable interactions (average RMSD <1.5 Å) for active enantiomers, whereas inactive forms dissociate within 20 ns .

Q. What strategies address the hydrophobicity-bioavailability trade-off in chiral MDM2 inhibitors?

Q. How do researchers reconcile contradictory binding data from biochemical vs. cellular assays?

Discrepancies often arise from off-target effects or assay conditions. Orthogonal validation using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.